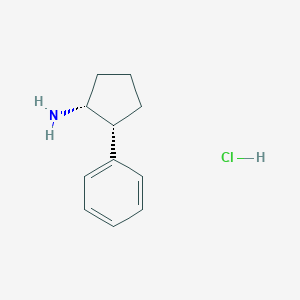
cis-2-Phenylcyclopentylamine hydrochloride
Übersicht
Beschreibung
“Cis-2-Phenylcyclopentylamine hydrochloride” is a chemical compound with the CAS Number 102778-41-6. It is also known as “2-Phenylcyclopentanamine” and is a psychostimulant drug . It was developed by a group at the William S. Merrell Chemical Company in the 1940s . It is currently known only in scientific research and has never been developed for market use .
Synthesis Analysis
The synthesis of “this compound” involves a Strecker reaction on 2-phenylcyclopentanone and further transformations of each amino nitrile into the amino acid . This process provides cis-c5Phe and trans-c5Phe with high efficiency . A divergent synthetic route was then developed to obtain the target compounds cis- and trans-c5Phe in their racemic form .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H11N.ClH/c10-9-6-8 (9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9-;/m0./s1 . This indicates that it is a compound with two stereocenters .
Wissenschaftliche Forschungsanwendungen
1. Inhibitor Development for Cancer Treatment
- LSD1 and LSD2 Inhibition : A study by Niwa et al. (2022) explored cis- and trans-PCPA derivatives as inhibitors for lysine-specific demethylase 1 (LSD1) and its paralogue LSD2, key therapeutic targets in cancer. One derivative, cis-4-Br-2,5-F2-PCPA (S1024), showed significant inhibitory activity, suggesting potential applications in cancer treatment. The research also developed a machine learning model for predicting LSD1-inhibitory activity, which could aid in designing future inhibitors (Niwa et al., 2022).
2. Cancer Cell Resistance and Drug Synergy
- Copper-Platinum Complexes in Cancer Therapy : Research by Pivetta et al. (2015) investigated the synergistic effect of binary mixtures of cisplatin and copper complexes in cancer therapy. They found that combinations of these complexes showed a synergistic effect against cisplatin-resistant cancer cell lines, potentially due to the formation of new mixed complexes. This study indicates a potential application of cis-2-phenylcyclopentylamine hydrochloride-related compounds in overcoming drug resistance in cancer therapy (Pivetta et al., 2015).
3. DNA Interaction and Anticancer Activity
- Ruthenium Complexes in Tumor Cells : The study by Velders et al. (2000) examined the cytotoxic properties of dichlororuthenium(II) complexes against tumor cells. They found that certain isomers, specifically α-[Ru(azpy)2Cl2], exhibited high cytotoxicity comparable to cisplatin. This research suggests that compounds related to this compound could be effective in targeting tumor cells (Velders et al., 2000).
4. Anticancer Drug Development and DNA Binding
- Trans-Platinum Complexes : Prokop et al. (2004) explored the interaction of new platinum complexes with trans geometry, activated by specific ligands, with DNA. They discovered that these complexes, which are more cytotoxic than cisplatin, showed significant activity against tumor cells, including those resistant to cisplatin. The study points to the potential of this compound derivatives in developing new anticancer drugs (Prokop et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
cis-2-Phenylcyclopentylamine hydrochloride, also known as Cypenamine, is a psychostimulant drug
Mode of Action
The exact mode of action of this compound is not well-documented. As a psychostimulant, it may increase the levels of certain neurotransmitters in the brain, enhancing neural activity. This could be achieved by inhibiting the reuptake of these neurotransmitters or increasing their release .
Eigenschaften
IUPAC Name |
(1R,2R)-2-phenylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIHEJLRNKGDU-NDXYWBNTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39546-06-0 | |
| Record name | rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



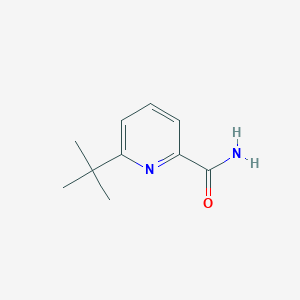

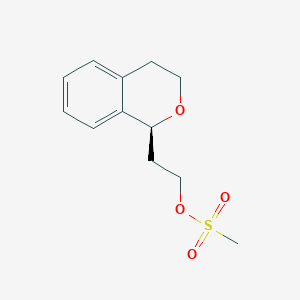
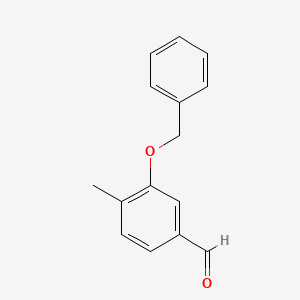
![2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B3204045.png)

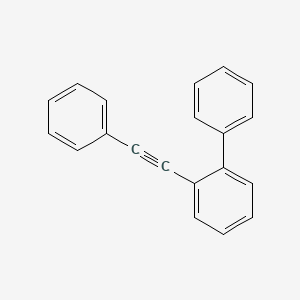
![4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B3204065.png)
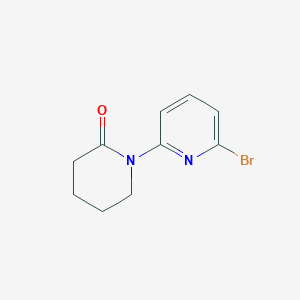



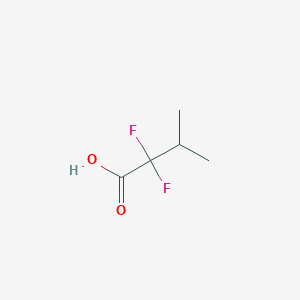
![2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3204116.png)